Dihydroergotamine mesylate is a semi-synthetic ergot alkaloid derived from ergotamine. [] It is classified as a 5-HT1B/D receptor agonist. [] Its primary role in scientific research is as a tool to investigate the vasoconstrictive and serotonergic mechanisms involved in migraine and other vascular conditions. [, ]
Dihydroergotamine mesylate is a semi-synthetic derivative of ergot alkaloids, primarily utilized in the treatment of acute migraine and cluster headaches. It is classified under the category of ergot alkaloids, which are known for their vasoconstrictive properties. Dihydroergotamine mesylate is administered through various routes, including intravenous, intramuscular, subcutaneous, and intranasal methods, making it versatile for acute headache management .
Dihydroergotamine mesylate can be synthesized through several methods, typically involving the modification of naturally occurring ergot alkaloids. The synthesis often includes:
The synthesis involves complex organic reactions, including:
Dihydroergotamine mesylate has a complex molecular structure characterized by multiple rings and functional groups:
The structural representation includes:
Dihydroergotamine mesylate undergoes various chemical reactions relevant to its stability and efficacy:
The degradation pathways typically involve:
Dihydroergotamine mesylate exerts its effects primarily through:
Pharmacokinetic studies indicate that dihydroergotamine mesylate achieves high bioavailability when administered via injection, with a half-life ranging from 2 to 3 hours .
Dihydroergotamine mesylate is primarily used in:
The development of dihydroergotamine mesylate (DHE) represents a pivotal advancement in migraine therapeutics originating from centuries of ergot alkaloid application. Ergotamine, isolated from the Claviceps purpurea fungus in 1918, became the first specific antimigraine agent in 1925 following its vasoconstrictive properties. Its clinical adoption was documented in controlled trials by 1934, establishing ergot derivatives as foundational migraine therapeutics [1] [9]. However, ergotamine exhibited significant limitations: poor oral bioavailability (0.07–0.14%), extensive first-pass metabolism, and association with adverse effects including nausea, vomiting, and medication-overuse headache [1] [5]. Crucially, ergotamine demonstrated potent arterial vasoconstriction, raising concerns about cardiovascular safety [9].
These limitations prompted systematic molecular modification efforts at Sandoz Laboratories. In 1943, Stoll and Hofmann achieved the catalytic hydrogenation of ergotamine, creating the 45th experimental modification—hence branded initially as D.H.E. 45® [1] [3]. This semi-synthetic derivative featured saturation of the 9,10 double bond in the lysergic acid moiety, fundamentally altering its pharmacological profile. The structural transformation reduced potency as an arterial vasoconstrictor while enhancing alpha-adrenergic antagonism, yielding a compound with preserved antimigraine efficacy but improved tolerability [1] [9]. DHE mesylate received US approval in 1946 as one of the first post-World War II pharmaceuticals, establishing ergot alkaloid chemistry as a cornerstone of migraine management [1] [3].
Table 1: Comparative Properties of Ergotamine and Dihydroergotamine Mesylate
Property | Ergotamine Tartrate | Dihydroergotamine Mesylate |
---|---|---|
Introduction Year | 1925 | 1946 |
Structural Feature | Δ9,10 Unsaturation | 9,10-Dihydrogenation |
Arterial Constriction | High potency | Reduced potency |
Alpha-Adrenergic Activity | Moderate antagonism | Enhanced antagonism |
Bioavailability (Oral) | <1% | <1% (requiring non-oral routes) |
Emesis Incidence | High | Significantly reduced |
The synthesis of dihydroergotamine mesylate proceeds via catalytic hydrogenation of the precursor ergotamine. This process selectively saturates the 9-10 double bond in the lysergic acid moiety using platinum or palladium catalysts under controlled pressure and temperature conditions [1] [3]. The resulting dihydroergotamine free base is subsequently converted to the mesylate salt (monomethanesulfonate) through reaction with methanesulfonic acid in polar solvents, enhancing crystallinity and stability [2]. The mesylate salt formation proved critical for pharmaceutical development, improving aqueous solubility sufficient for parenteral formulation while maintaining the stereochemical integrity of the complex ergoline structure featuring four chiral centers [2] [6].
Early stability challenges emerged with DHE solutions due to oxidation susceptibility at C2 and C12 positions, dimerization, and epimerization. Formulation science addressed these through pH optimization (3.4–4.9), antioxidant incorporation, and oxygen exclusion in ampoules [6]. Patent US20210085657A1 details modern stabilization approaches utilizing co-solvents (ethanol/glycerol), nitrogen purging, and chelating agents to suppress degradation impurities below 2% over 24 months [2]. The structural optimization culminated in a molecule with molecular formula C₃₃H₃₇N₅O₅·CH₄O₃S (MW: 679.80 g/mol), exhibiting enhanced receptor selectivity compared to ergotamine [3] [6].
Initial pharmacological characterization revealed DHE mesylate's multifaceted receptor interaction profile. In vitro studies demonstrated high-affinity binding to serotonin receptors (5-HT1B, 5-HT1D, 5-HT1F), adrenergic receptors (α2A, α2B, α1), and dopamine D2 receptors [3] [4] [9]. Crucially, receptor functional assays established its potent agonist activity at 5-HT1B/1D receptors (Ki = 0.006–18 nM) with approximately 10-fold lower arterial vasoconstrictive potency than ergotamine, explaining its improved cardiovascular risk profile [1] [9].
Clinical validation emerged from Mayo Clinic studies in the 1940s demonstrating DHE's efficacy in aborting migraine attacks [1]. The landmark Raskin protocol (1986) established repetitive intravenous dosing (0.5–1mg every 8 hours) for status migrainosus, achieving response rates exceeding 85% [1] [5]. Intramuscular administration provided bioavailability approaching 100% with peak concentration (Tmax) at 24–34 minutes, while early nasal solutions exhibited variable bioavailability (32%) due to gastrointestinal runoff and swallowing [4] [5]. The therapeutic niche solidified through comparative studies showing DHE's substantially lower headache recurrence rate (≤15%) versus triptans (30–40%) [1] [9].
Table 2: Key Receptor Binding Profile of Dihydroergotamine Mesylate
Receptor Type | Affinity (Ki nM) | Efficacy | Functional Role |
---|---|---|---|
5-HT1B | 0.006–18 | Agonist | Vasoconstriction, trigeminal inhibition |
5-HT1D | 0.13–0.5 | Agonist | Inhibits neuropeptide release |
5-HT1F | 180 | Agonist | Non-vascular migraine modulation |
α2A-Adrenergic | 1.9 | Agonist | Vasomotor tone regulation |
Dopamine D2 | 1.2–5.0 | Agonist | Nausea induction (adverse effect) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7